molecular formula C12H10O4 B7595843 Methyl 6-methyl-4-oxochromene-2-carboxylate

Methyl 6-methyl-4-oxochromene-2-carboxylate

Cat. No. B7595843
M. Wt: 218.20 g/mol
InChI Key: SQNCAMKGCRBIJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-methyl-4-oxochromene-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that belongs to the chromene family and has a wide range of biological and pharmacological properties.

Mechanism of Action

The mechanism of action of Methyl 6-methyl-4-oxochromene-2-carboxylate is not fully understood. However, it is believed to exert its biological effects by inhibiting various enzymes and signaling pathways in cells. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that it can inhibit the proliferation of cancer cells and induce apoptosis. In vivo studies have shown that it can reduce inflammation and pain in animal models of inflammatory diseases. It has also been shown to have antiviral activity against several viruses, including the herpes simplex virus.

Advantages and Limitations for Lab Experiments

One of the advantages of using Methyl 6-methyl-4-oxochromene-2-carboxylate in lab experiments is its relatively low toxicity compared to other compounds with similar biological properties. However, one of the limitations is its relatively low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on Methyl 6-methyl-4-oxochromene-2-carboxylate. One direction is to further investigate its potential applications in medicine, particularly in the development of new anti-inflammatory and anti-cancer drugs. Another direction is to investigate its potential use as a pesticide and herbicide in agriculture. Finally, there is a need for further research to better understand its mechanism of action and to optimize its properties for specific applications.

Synthesis Methods

Methyl 6-methyl-4-oxochromene-2-carboxylate can be synthesized through several methods, including the Pechmann condensation reaction and the Knoevenagel condensation reaction. The Pechmann condensation reaction involves the reaction of salicylaldehyde with methyl acetoacetate in the presence of a catalyst such as sulfuric acid. The Knoevenagel condensation reaction involves the reaction of salicylaldehyde with malonic acid in the presence of a base such as sodium hydroxide.

Scientific Research Applications

Methyl 6-methyl-4-oxochromene-2-carboxylate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, it has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In agriculture, it has been studied for its potential use as a pesticide and herbicide. In material science, it has been studied for its potential use in the synthesis of new materials.

properties

IUPAC Name

methyl 6-methyl-4-oxochromene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c1-7-3-4-10-8(5-7)9(13)6-11(16-10)12(14)15-2/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQNCAMKGCRBIJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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